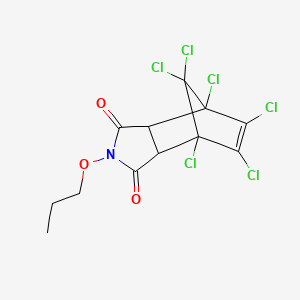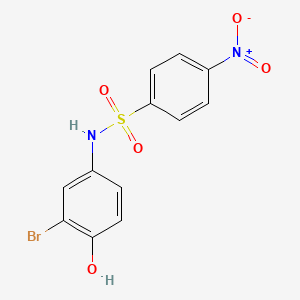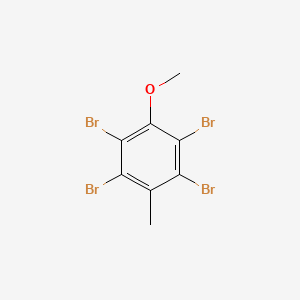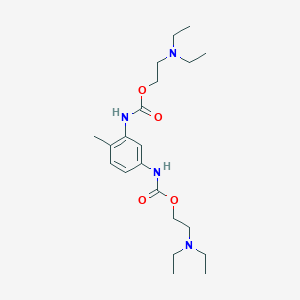
BISMUTH-beta-NAPHTHOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuth-beta-naphthol is a compound that combines bismuth, a heavy metal, with beta-naphthol, an organic compound derived from naphthalene
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bismuth-beta-naphthol can be synthesized through various chemical reactions involving bismuth salts and beta-naphthol. One common method involves the reaction of bismuth nitrate with beta-naphthol in the presence of a suitable solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using bismuth salts and beta-naphthol. The process may include steps such as purification and crystallization to obtain the compound in a pure form. The choice of reagents and reaction conditions can vary depending on the desired purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bismuth-beta-naphthol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and halogenating agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce bismuth oxide derivatives, while substitution reactions can introduce various functional groups into the compound.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial strains.
Medicine: Bismuth-beta-naphthol has been investigated for its potential use in treating gastrointestinal disorders and as an anti-inflammatory agent.
Industry: The compound is used in the production of dyes and pigments, as well as in the formulation of certain pharmaceuticals.
Mecanismo De Acción
The mechanism of action of bismuth-beta-naphthol involves its interaction with biological molecules and cellular pathways. In antimicrobial applications, the compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death. In anti-inflammatory applications, this compound modulates the activity of inflammatory mediators and reduces oxidative stress.
Comparación Con Compuestos Similares
Bismuth-beta-naphthol can be compared with other bismuth-containing compounds and beta-naphthol derivatives:
Bismuth Subsalicylate: Used as an antidiarrheal and anti-inflammatory agent, bismuth subsalicylate has similar gastrointestinal applications but differs in its chemical structure and specific uses.
Beta-Naphthol: As a precursor to this compound, beta-naphthol itself is used in the synthesis of various organic compounds and has applications in the dye and pigment industry.
Bismuth Oxychloride: This compound is used in cosmetics and pigments, highlighting the versatility of bismuth compounds in different industries.
Propiedades
Fórmula molecular |
C30H21BiO3 |
|---|---|
Peso molecular |
638.5 g/mol |
Nombre IUPAC |
trinaphthalen-2-yloxybismuthane |
InChI |
InChI=1S/3C10H8O.Bi/c3*11-10-6-5-8-3-1-2-4-9(8)7-10;/h3*1-7,11H;/q;;;+3/p-3 |
Clave InChI |
GQMVAUFIUVHMBB-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)O[Bi](OC3=CC4=CC=CC=C4C=C3)OC5=CC6=CC=CC=C6C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11959250.png)

![Propyl 4-{4-[(propoxycarbonyl)amino]benzyl}phenylcarbamate](/img/structure/B11959258.png)



![Benzoic acid, 2-[(2-thienylmethylene)amino]-](/img/structure/B11959287.png)
![4-methyl-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11959290.png)

![3-benzyl-1-[2-(3-bromophenyl)-2-oxoethyl]-5,6-dimethyl-3H-benzimidazol-1-ium bromide](/img/structure/B11959306.png)


